Product packaging for Aureol(Cat. No.:CAS No. 88478-03-9)

Aureol

Cat. No.: B1238271
CAS No.: 88478-03-9
M. Wt: 284.22 g/mol
InChI Key: WIRRQLQRDSREEG-UHFFFAOYSA-N
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Description

Aureol is a marine natural tetracyclic meroterpenoid first isolated from the Caribbean sponges Smenospongia aurea and Verongula gigantea . It possesses a compact tetracyclic molecular structure with a substituted benzopyran moiety and four consecutive asymmetric carbon atoms, making it a compound of significant interest in organic synthesis and medicinal chemistry . Its biological profile has prompted extensive research, and it serves as an excellent common intermediate for the divergent synthesis of other natural and non-natural tetracyclic meroterpenoids, such as (+)-strongylin A and (+)-smenoqualone . This divergent synthesis strategy is a powerful tool for efficiently preparing structurally related compounds for structure-activity relationship (SAR) studies, which are crucial for drug discovery and development . The key synthetic challenge involves a cationic cyclization of an olefinic intermediate to form its core structure . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8O6 B1238271 Aureol CAS No. 88478-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88478-03-9

Molecular Formula

C15H8O6

Molecular Weight

284.22 g/mol

IUPAC Name

1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H

InChI Key

WIRRQLQRDSREEG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O

Other CAS No.

88478-03-9

Synonyms

aureol

Origin of Product

United States

Isolation, Structural Elucidation, and Stereochemical Investigations of Aureol

Source Organism Identification and Ecological Niche of Aureol

This compound is primarily found in marine organisms, particularly sponges, which inhabit diverse ecological niches within marine environments.

Marine Sponge Derivations

The most notable sources of this compound are marine sponges. This compound was initially isolated in 1980 from the Caribbean sponge Smenospongia aurea. arkat-usa.orgacs.org Subsequently, it was also found in another species of Caribbean sponge, Verongula gigantea. arkat-usa.org These findings highlight the role of certain sponge species as producers of this specific meroterpenoid.

Other Biological Isolates

While marine sponges are the primary reported sources, some studies mention this compound in the context of other organisms or as a compound related to metabolites found elsewhere. For instance, this compound has been reported in Flemingia macrophylla and Corethrodendron multijugum, although the context often relates to its structural class (coumestans) rather than primary isolation source in these cases. nih.gov The possibility of other marine invertebrates, or even associated microorganisms, contributing to the presence of this compound or related compounds in the marine environment is an area of ongoing research in marine natural product chemistry. nih.gov

Advanced Methodologies for this compound Isolation

Obtaining pure this compound from its biological sources requires sophisticated isolation techniques to separate it from the complex mixture of other natural products present in the organism.

Chromatographic Separation Techniques

Chromatography plays a crucial role in the isolation of this compound. Techniques such as column chromatography are commonly employed for the fractionation of crude extracts obtained from sponges. nih.gov This process separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the gradual purification of this compound from less polar compounds and other metabolites. fscj.edufrontiersin.org High-performance liquid chromatography (HPLC) may also be used for further purification and analysis of this compound and its derivatives, providing higher resolution separation. rssl.comresearchgate.net

Non-Destructive Extraction Protocols

While specific details on non-destructive extraction protocols solely for this compound are limited in the provided context, the broader field of marine natural product isolation is moving towards more environmentally friendly and non-destructive methods. General extraction methods for phytochemicals and marine compounds often involve the use of various solvents to obtain crude extracts. researchgate.netphytojournal.com The goal is to efficiently extract target compounds while minimizing damage to the source organism or the environment. Techniques like percolation and maceration are traditional extraction methods that can be optimized. e3s-conferences.org Advanced techniques such as supercritical fluid extraction (SFE) and pressurized solvent extraction (PSE) are also being explored for the isolation of bioactive marine constituents in a more sustainable manner. researchgate.net

Sophisticated Structural Elucidation Techniques for this compound

Determining the precise chemical structure and three-dimensional arrangement of this compound requires the application of advanced spectroscopic and analytical techniques.

The gross structure and stereochemistry of this compound, including its absolute configuration, were determined through X-ray crystallographic analysis. arkat-usa.orgthieme-connect.com This technique provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of the molecule's structure and stereochemistry.

In addition to X-ray crystallography, spectral analysis techniques are essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is crucial for determining the connectivity of atoms and the relative stereochemistry of the molecule. nih.govresearchgate.netclariant.comscribd.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular formula and provides information about the fragmentation pattern, which helps in piecing together the structure. rssl.comclariant.comscribd.comchromatographyonline.com Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. nih.gove3s-conferences.org The combination of these spectroscopic methods allows for a comprehensive determination of this compound's complex tetracyclic benzo[d]xanthene skeleton, including its asymmetric centers and quaternary carbons. arkat-usa.org

The stereochemistry of this compound, with its cis-fused AB and BC rings and the ethereal bond at the bridgehead of the AB ring juncture, is a particularly characteristic feature that was elucidated through these techniques. arkat-usa.org Techniques like optical rotation can also provide information about the enantiomeric form of the isolated compound. nih.govox.ac.uk

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy Applications

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in establishing the connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed in the structural elucidation of complex natural products like this compound. COSY experiments reveal proton-proton couplings, indicating adjacent protons. HSQC correlates proton and carbon signals directly bonded to each other. HMBC provides information about longer-range coupling between protons and carbons across two or three bonds, which is essential for piecing together the carbon skeleton and identifying functional groups. nih.gov The application of these 2D NMR techniques to isolated this compound samples allows for the assignment of individual proton and carbon resonances and the mapping of the intricate network of bonds within the molecule, contributing significantly to the determination of its planar structure. auckland.ac.nz

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of a crystalline molecule. springernature.com, researchgate.net By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the precise positions of atoms in the crystal lattice can be determined. For chiral molecules like this compound, X-ray crystallography with anomalous dispersion can distinguish between enantiomers, thus assigning the absolute configuration of stereogenic centers. mit.edu While obtaining suitable single crystals can sometimes be challenging, successful crystallographic analysis provides unambiguous stereochemical information that complements data obtained from other techniques. researchgate.net Although specific crystallographic data for this compound was not detailed in the search results, X-ray crystallography has been used to confirm the stereochemistry of related tetracyclic meroterpenoids. researchgate.net, d-nb.info

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides valuable information about the stereochemistry and conformation of chiral molecules in solution. nih.gov, nsf.gov These techniques measure the differential absorption or scattering of left and right circularly polarized light by a chiral sample. The resulting spectra are sensitive to the three-dimensional arrangement of atoms and can be used to assign absolute configurations, often in conjunction with computational chemistry calculations. researchgate.net, cas.cz Comparison of experimental CD or VCD spectra with theoretically calculated spectra for different possible stereoisomers allows for the assignment of the most probable absolute configuration. d-nb.info Chiroptical methods are particularly useful when single crystals suitable for X-ray crystallography are difficult to obtain. researchgate.net

Elucidation of this compound's Unique Tetracyclic Meroterpenoid Skeleton

This compound possesses a distinctive tetracyclic meroterpenoid skeleton. Meroterpenoids are a class of natural products derived from precursors of mixed biosynthetic origin, typically combining a terpenoid unit with a phenolic or polyketide moiety. nih.gov, researchgate.net this compound's structure is characterized by the fusion of a sesquiterpene-derived cis-decalin system with a substituted benzopyran moiety. nih.gov This combination results in a complex four-ring system that is the foundation of its structural uniqueness among natural products. The elucidation of this skeleton relies on the comprehensive analysis of data from NMR spectroscopy, which reveals the connectivity of the carbon framework, and mass spectrometry, which provides information about the molecular formula and key fragmentation patterns corresponding to structural subunits. auckland.ac.nz Synthetic studies aimed at accessing this compound and related compounds have further contributed to understanding the intricacies of this tetracyclic system and its relationship to other meroterpenoids with aureane or avarane skeletons. mdpi.com, researchgate.net, dntb.gov.ua

Synthetic Strategies and Methodologies for Aureol and Its Analogs

Total Synthesis of Aureol: Retrosynthetic Analysis and Key Disconnections

Total synthesis involves the creation of a complex molecule from simpler, commercially available precursors. chemicals.co.uk The retrosynthetic analysis of this compound involves breaking down the target molecule into simpler building blocks, considering known and conceivable chemical reactions that can be used in the forward synthetic direction. ias.ac.inspcmc.ac.in Key disconnections in the retrosynthesis of this compound often focus on cleaving carbon-carbon bonds to reveal simpler intermediates that can be readily synthesized. spcmc.ac.inuni-muenchen.de

One common retrosynthetic approach involves disconnecting the benzopyran moiety from the decalin core. This highlights the potential to assemble the molecule from a pre-formed decalin derivative and an appropriately functionalized aromatic precursor. Another key disconnection point relates to the formation of the cis-fused decalin system, which can be approached through various cyclization strategies.

Development of Convergent and Linear Synthetic Routes

Several total syntheses of this compound have been reported, employing both linear and convergent approaches. Some strategies involve the coupling of a decalin segment with an aromatic moiety to assemble the carbon skeleton. researchgate.net Others utilize cascade cyclization reactions to construct the tetracyclic core. The choice between a linear or convergent route often depends on the availability of suitable starting materials and the efficiency of the key bond-forming reactions.

Stereoselective and Enantioselective Approaches

Controlling the stereochemistry is crucial in the synthesis of natural products like this compound, which possesses multiple chiral centers. espe.edu.ecthieme-connect.com Stereoselective synthesis aims to favor the formation of one stereoisomer over others. wikipedia.org Enantioselective synthesis, a type of stereoselective synthesis, specifically targets the production of a single enantiomer in unequal amounts. wikipedia.org This is particularly important for biologically active molecules, as different enantiomers can exhibit different biological activities. wikipedia.org

Enantioselective total syntheses of (+)-aureol have been achieved. One approach involved a stereocontrolled hydrogenation of an exo-olefinic decalin to establish a key stereogenic center. researchgate.net Another enantioselective synthesis utilized a BF₃·Et₂O-promoted rearrangement/cyclization reaction of (+)-arenarol, a plausible biogenetic precursor, to deliver (+)-aureol with complete stereoselectivity. arkat-usa.orgumich.edu These approaches highlight the importance of developing methods that control the formation of specific stereoisomers.

Bio-Inspired Cyclization and Rearrangement Strategies

Many synthetic strategies for this compound have been inspired by its putative biosynthesis in marine organisms. nih.govespe.edu.ecresearchgate.netnih.gov These bio-inspired approaches often involve key cyclization and rearrangement reactions that mimic proposed enzymatic transformations in nature. nih.govespe.edu.ecthieme-connect.comresearchgate.netnih.govnih.govthieme-connect.com

One such strategy involves a bioinspired sequence of 1,2-hydride and methyl shifts. nih.govespe.edu.ecresearchgate.netnih.gov This cationic rearrangement, often mediated by Lewis acids like BF₃·Et₂O, can efficiently transform a precursor molecule into the this compound core. nih.govthieme-connect.commdpi.comarkat-usa.org Another bio-inspired approach utilizes titanocene(III)-catalyzed radical cascade cyclization of epoxyfarnesol (B3065568) derivatives to construct the carbon skeleton. espe.edu.ecnih.govresearchgate.net These biomimetic strategies offer elegant and sometimes more efficient routes to the complex tetracyclic system of this compound.

Table 1: Examples of Key Reactions in this compound Total Synthesis

Reaction TypeDescriptionExample Intermediate Transformation (Conceptual)Citation
Stereocontrolled HydrogenationSelective reduction of an olefin to establish a specific stereocenter.Exo-olefinic decalin to saturated decalin researchgate.net
Aryllithium AdditionFormation of a C-C bond between a lithiated arene and an aldehyde or similar electrophile.Albicanal and lithiated arene nih.govmdpi.com
BF₃·Et₂O-promoted Rearrangement/CyclizationCationic cascade involving 1,2-hydride and methyl shifts followed by cyclization.Arenarol (B1244806) or similar precursors to this compound nih.govthieme-connect.commdpi.comresearchgate.netarkat-usa.org
Titanocene(III)-catalyzed Radical CyclizationCascade cyclization initiated by a radical species, often from an epoxide.Epoxyfarnesol derivative to cyclic system espe.edu.ecnih.govresearchgate.net

(Note: This is a conceptual table based on the text descriptions. Specific chemical structures and detailed reaction schemes would be required for a truly comprehensive representation.)

Semisynthesis from Precursor Molecules

Semisynthesis involves the synthesis of a target molecule starting from a naturally occurring precursor that already possesses a significant portion of the desired structure. chemicals.co.uk This approach can be advantageous when the precursor is readily available and contains key structural features that are difficult to construct from scratch.

While the provided search results primarily focus on total synthesis, some mention the possibility of semisynthetic approaches to this compound and related meroterpenoids. caltech.eduresearchgate.netmdpi-res.comacs.org For example, this compound can potentially be obtained from precursor molecules found in marine sponges, such as neoavarol, through acid-induced rearrangement and cyclization. nih.gov Semisynthesis can offer shorter routes compared to total synthesis if a suitable and abundant natural precursor is identified.

Divergent Synthesis of this compound-Derived Meroterpenoids

Divergent synthesis is a strategy that aims to produce a library of structurally related compounds from a common synthetic intermediate. mdpi.comcaltech.edunih.govresearchgate.net This approach is particularly powerful for exploring structure-activity relationships (SAR) and accessing a range of natural and non-natural analogs. mdpi.comresearchgate.net

This compound has been identified as a key intermediate in the divergent synthesis of other marine tetracyclic meroterpenoids. mdpi.comnih.govmdpi.comnih.govresearchgate.net By using this compound as a common late-stage intermediate, different analogs can be prepared through subsequent functionalization of the aromatic ring or epimerization of the decalin core. mdpi.com This divergent strategy allows for the efficient preparation of a family of compounds with the this compound scaffold. mdpi.comresearchgate.net

Common Late-Stage Intermediates in Meroterpenoid Synthesis

The concept of using common late-stage intermediates is central to divergent synthesis. mdpi.comresearchgate.netnih.govresearchgate.net These intermediates are advanced synthetic molecules that can be transformed into multiple target compounds through a relatively small number of final steps. In the context of this compound-derived meroterpenoids, this compound itself serves as a pluripotent late-stage intermediate. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Other common late-stage intermediates in the synthesis of tetracyclic meroterpenoids with the this compound scaffold may include precursors that undergo the characteristic bio-inspired rearrangements or cyclizations to form the final ring system. For example, intermediates like arenarol or similar hydroquinone (B1673460) derivatives have been utilized as key precursors that are just a few steps away from the final this compound structure. nih.govarkat-usa.org The strategic design and synthesis of these common intermediates are crucial for the successful divergent synthesis of meroterpenoid libraries. mdpi.comresearchgate.net

Table 2: this compound as a Common Late-Stage Intermediate in Divergent Synthesis

Common IntermediateDerived Meroterpenoids (Examples)Key Transformations from IntermediateCitation
(+)-Aureol(+)-5-epi-aureol, other analogsAromatic functionalization, Epimerization of decalin core mdpi.comnih.gov
(+)-Arenarol(+)-AureolBF₃·Et₂O-promoted rearrangement/cyclization arkat-usa.orgumich.edu
(−)-Neoavarol(+)-AureolAcid-induced rearrangement/cyclization nih.gov

(Note: This is a conceptual table based on the text descriptions. Specific chemical structures and detailed reaction schemes would be required for a truly comprehensive representation.)

Modular Synthetic Platforms for Analog Generation

The development of modular synthetic platforms is crucial for efficiently accessing libraries of natural products and their analogs, enabling comprehensive structure-activity relationship studies. While many reported routes for tetracyclic meroterpenoids involve linear sequences that limit access to diverse structures, the need for more modular and robust platforms has been recognized. thegoodscentscompany.comwikipedia.org

One notable highly modular and robust platform for the synthesis of tetracyclic meroterpenoids, including this compound, has been reported. thegoodscentscompany.comwikipedia.org This strategy allows for the generation of a family of these natural products. Another synthetic platform utilizes an auxiliary-controlled Diels–Alder reaction to construct the decalin subunit, which is then coupled with variously substituted arenes. newdrugapprovals.org This modular approach has enabled the synthesis of this compound, related natural products such as stachyflin, smenoqualone, strongylin A, and cyclosmenospongine, and fifteen non-natural derivatives. newdrugapprovals.org

Divergent total synthesis strategies, which utilize a common late-stage intermediate to access a family of natural products, also represent a powerful modular approach. thegoodscentscompany.comthegoodscentscompany.comguidechem.com This method offers opportunities for the efficient preparation of structurally related compounds from a single advanced precursor.

Modular strategies have also been applied to the synthesis of specific analogs. For instance, the synthesis of (-)-pelorol, a related tetracyclic meroterpenoid, has been achieved through modular approaches including programmable Suzuki coupling of a "borono-sclareolide" with aryl bromides and palladium-catalyzed tandem carbene migratory insertion. nih.gov These examples demonstrate the utility of modular design in generating structural diversity within the meroterpenoid class.

Catalytic Strategies in this compound Synthesis

Catalysis plays a significant role in facilitating key transformations within this compound synthesis. Various catalytic strategies have been employed to construct the complex ring system and introduce necessary functional groups with control over stereochemistry.

One bioinspired synthetic route to (±)-aureol features a titanocene(III)-catalyzed radical cascade cyclization of an epoxy-farnesol derivative as a key step. thegoodscentscompany.comalfa-chemistry.comnih.gov This catalytic method allows for the efficient construction of the cyclic core structure.

Lewis acids, particularly BF₃•Et₂O, are frequently utilized to promote critical rearrangement and cyclization reactions in this compound synthesis. wikipedia.orgnih.govctdbase.orgnewdrugapprovals.orgfishersci.canih.gov These acid-mediated steps are often inspired by the proposed biosynthesis of this compound, involving sequences of 1,2-hydride and methyl shifts. thegoodscentscompany.comwikipedia.orgalfa-chemistry.comnih.govnih.govctdbase.orgnewdrugapprovals.orgfishersci.canih.gov For example, a BF₃•Et₂O-mediated rearrangement of a key intermediate was reported to yield the desired product with an aureane skeleton in good yield. nih.govnih.gov

Oxidation reactions are also important in some synthetic sequences. Salcomine oxidation of a phenol (B47542) derivative was a key step in a highly improved synthesis of (+)-aureol. newdrugapprovals.org

In the context of analog synthesis, palladium-catalyzed reactions have proven valuable. Suzuki coupling and tandem carbene migratory insertion, catalyzed by palladium, have been successfully applied in the modular synthesis of (-)-pelorol and its analogs. nih.gov

Synthetic Efficiency and Scalability Considerations

The efficiency and scalability of a synthetic route are critical factors for accessing sufficient quantities of this compound and its analogs for biological evaluation and potential development. Researchers have continuously sought to develop more concise and higher-yielding syntheses compared to earlier, more lengthy routes.

Early synthetic operations for tetracyclic meroterpenoids often involved 10 to 27 linear steps, which did not readily enable straightforward access to the entire family of these natural products and were sometimes difficult to scale up due to the number of steps and limitations of certain reagents. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.com

Biosynthetic Pathways and Precursor Derivation of Aureol

Proposed Biosynthetic Routes to Aureol

The formation of the this compound skeleton is postulated to begin with the coupling of precursors from two primary metabolic routes, leading to a linear polyene which then undergoes a complex cyclization cascade.

The C15 sesquiterpene unit of this compound is derived from the isoprenoid pathway. The key precursor is Farnesyl pyrophosphate (FPP), a central intermediate in the biosynthesis of all sesquiterpenes, as well as other important molecules like sterols and carotenoids wikipedia.org. FPP is formed by the sequential condensation of dimethylallyl pyrophosphate (DMAPP) with two units of isopentenyl pyrophosphate (IPP), a reaction catalyzed by FPP synthase nih.govmdpi.com. This C15 isoprenoid chain provides the foundational carbon backbone for the decalin ring system of this compound.

The hydroquinone (B1673460) ring system of this compound is thought to be derived from the polyketide pathway. In marine organisms like sponges and their microbial symbionts, aromatic compounds are frequently synthesized by Polyketide Synthases (PKSs) nih.govresearchgate.net. These large, multifunctional enzymes catalyze the successive condensation of small acyl-CoA units, typically acetyl-CoA as a starter and malonyl-CoA as an extender nih.govfrontiersin.org. This process forms a linear poly-β-keto chain, which is then subjected to enzyme-catalyzed cyclization and aromatization reactions to yield a variety of phenolic structures, including the hydroquinone moiety that forms part of the this compound scaffold mdpi.com. Although the specific PKS involved in this compound biosynthesis has not been definitively identified, this pathway represents the most plausible origin for its aromatic component.

This compound is classified as a meroterpenoid, signifying its mixed biosynthetic origin. The proposed pathway involves the union of the farnesyl pyrophosphate (FPP) from the isoprenoid pathway and a hydroquinone unit from the polyketide pathway nih.gov. This coupling would generate a farnesylated hydroquinone, the acyclic precursor that enters the main cyclization cascade. This hybrid strategy allows organisms to create a vast diversity of complex natural products by combining building blocks from different core metabolic routes.

Enzymatic Transformations in this compound Biosynthesis

The conversion of the linear farnesylated hydroquinone into the complex tetracyclic structure of this compound is governed by a series of precise enzymatic reactions. These transformations are highlighted by carbocation-mediated cyclizations and rearrangements, which are characteristic of terpene biosynthesis.

The central transformation in this compound biosynthesis is a proposed multi-step cascade likely initiated and controlled by a terpene cyclase enzyme nih.govnih.gov. Terpene cyclases are adept at catalyzing complex reactions by stabilizing highly reactive carbocation intermediates within a protected active site researchgate.netpnas.org. The key biocatalytic steps are proposed as follows:

Initiation : The cascade begins with the protonation-initiated, stereoselective cyclization of the farnesyl side chain of the polyene precursor. This type of acid-base initiated cyclization is characteristic of Class II terpene cyclases nih.govrsc.org. This first cyclization forms a bicyclic drimane-type carbocation intermediate.

Rearrangement Cascade : The initial carbocation undergoes a series of highly specific skeletal rearrangements. This cascade involves sequential hydride and methyl shifts, which reconfigure the carbon skeleton and translocate the positive charge across the molecule.

Termination/Final Cyclization : The rearrangement cascade concludes with the formation of a stable tertiary carbocation. This cation is then quenched through an intramolecular attack by the hydroxyl group of the adjacent hydroquinone moiety. This final cyclization forms the oxygen-containing benzopyran ring, completing the tetracyclic this compound framework nih.gov.

Table 1: Proposed Key Intermediates in this compound Biosynthesis
IntermediateDescriptionPrecursor Pathway(s)
Farnesyl Pyrophosphate (FPP)C15 isoprenoid precursor for the sesquiterpene unit.Isoprenoid Pathway
Hydroquinone MoietyAromatic precursor for the benzopyran unit.Polyketide Pathway
Initial Carbocation (Post-Cyclization)A bicyclic tertiary carbocation formed after the initial enzyme-catalyzed cyclization of the farnesyl group.Isoprenoid/Polyketide
Rearranged CarbocationA second tertiary carbocation formed after a sequence of hydride and methyl shifts.Isoprenoid/Polyketide

A critical phase of the proposed biosynthetic pathway is a sequence of stereospecific 1,2-hydride and 1,2-methyl shifts nih.govlibretexts.org. These carbocation rearrangements are fundamental processes in the biosynthesis of many complex terpenes, allowing for the conversion of one skeletal type into another nih.govlibretexts.org.

The proposed mechanism for this compound involves the following shifts:

Following the initial cyclization, a tertiary carbocation is formed.

A 1,2-hydride shift occurs, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the positively charged carbon. This results in the formation of a new, transient secondary carbocation.

This is immediately followed by a 1,2-methyl shift, where an entire methyl group migrates from an adjacent quaternary carbon to the new carbocation center.

This sequence of shifts effectively rearranges the drimane-like skeleton into the aureane skeleton. The thermodynamic driving force for this cascade is the formation of a more stable tertiary carbocation at the end of the sequence, which is perfectly positioned for the final ring-closing attack by the hydroquinone moiety libretexts.orglibretexts.org. Quantum chemical calculations on similar terpene biosyntheses support that such complex carbocation cascades are energetically feasible and are crucial for constructing intricate polycyclic natural products nih.govnih.govacs.org.

Table 2: Key Rearrangement Steps in this compound Biosynthesis
StepTransformation TypeDescription
11,2-Hydride ShiftMigration of a hydride ion (H-) to an adjacent carbocation center.
21,2-Methyl ShiftMigration of a methyl group (CH3) to the newly formed carbocation center.
3Intramolecular CyclizationAttack of the hydroquinone hydroxyl group on the final carbocation to form the tetracyclic product.

Genomic and Proteomic Investigations of this compound-Producing Organisms

A significant challenge in the study of marine natural products like this compound is identifying the true biological producer. While this compound was first isolated from the sponge Smenospongia aurea, marine sponges host dense and diverse communities of symbiotic microorganisms. nih.govnih.gov There is substantial evidence that many secondary metabolites isolated from sponges are actually produced by these bacterial or fungal symbionts. nih.gov

To date, specific genomic or proteomic studies focused on the production of this compound in Smenospongia aurea or its associated microbiome have not been reported. The identification of the biosynthetic gene cluster (BGC) responsible for this compound synthesis remains an open area of research. BGCs are discrete regions in a microorganism's genome that contain all the necessary genes encoding the enzymes for a specific metabolic pathway. researchgate.net

Modern approaches to this challenge involve metagenomic analysis of the entire microbial community within the sponge (the holobiont). nih.govnih.gov This technique allows researchers to sequence the genetic material of both culturable and unculturable microbes, providing a comprehensive blueprint of the metabolic potential within the sponge ecosystem. nih.govmdpi.com By identifying putative BGCs for meroterpenoids, researchers can then link a specific pathway to a microbial symbiont and, subsequently, to the production of this compound. researchgate.netacs.org Such investigations would be the critical first step toward understanding the enzymatic machinery behind this compound biosynthesis and would pave the way for the metabolic engineering efforts described below.

Biomimetic Synthesis Approaches Informed by Biosynthesis

In the absence of definitive genetic information, chemists have turned to proposed biosynthetic pathways to inspire laboratory syntheses of this compound. These "biomimetic" or "bioinspired" approaches aim to replicate the plausible key chemical transformations that occur in nature. nih.govsahmri.org.aunih.gov A central feature of several successful this compound syntheses is a cascade of rearrangements believed to mirror its natural formation. nih.gov

The biogenesis of the this compound skeleton is thought to involve the cyclization of a polyene precursor, which generates a carbocation intermediate. nih.gov This intermediate then undergoes a characteristic and stereospecific sequence of 1,2-hydride and 1,2-methyl shifts to form the core structure. nih.govlibretexts.org This rearrangement cascade converts a drimane-type skeleton into the rearranged aureane skeleton. nih.gov

Chemical syntheses have effectively harnessed this proposed pathway. A key strategy involves the use of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to initiate the rearrangement and cyclization of a precursor molecule. arkat-usa.orgnih.govmedcraveonline.com For example, one total synthesis of (+)-aureol was achieved using a BF₃·Et₂O-promoted rearrangement/cyclization of (+)-arenarol, a plausible biogenetic precursor, which proceeded with complete stereoselectivity. arkat-usa.org Other approaches have utilized different starting materials, but consistently rely on a bioinspired rearrangement as the crucial step to construct the tetracyclic core of this compound. nih.govsahmri.org.au These synthetic accomplishments not only provide access to the molecule for further study but also lend strong support to the hypothesized biosynthetic pathway involving carbocation-mediated skeletal rearrangements. nih.gov

Table 1: Summary of Selected Biomimetic Synthesis Approaches for this compound
Starting MaterialKey Bio-inspired StepCatalyst/ReagentOverall YieldReference
(+)-ArenarolRearrangement/cyclization cascadeBF₃·Et₂OHigh (step yield) arkat-usa.org
Epoxyfarnesol (B3065568)Sequence of 1,2-hydride and methyl shiftsTitanocene(III) catalyst for initial cyclization14% (8 steps) nih.gov
(+)-SclareolideSequence of 1,2-hydride and methyl shifts; biomimetic cycloetherificationNot specified6% (12 steps) sahmri.org.au

Metabolic Engineering Strategies for Enhanced this compound Production

While chemical synthesis provides a route to this compound, it can be lengthy and low-yielding. Metabolic engineering offers a potential alternative for sustainable and scalable production by harnessing the biosynthetic power of microorganisms. osti.govnih.gov Although this compound itself has not yet been produced through metabolic engineering, well-established strategies for producing related sesquiterpenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae provide a clear roadmap. osti.govescholarship.orgnih.gov

The heterologous production of this compound would involve several key steps:

Identification of Biosynthetic Genes : As noted, the first step is to identify the BGC for this compound from its natural producer. This would likely include a terpene synthase to produce the sesquiterpene skeleton from the precursor farnesyl pyrophosphate (FPP) and one or more tailoring enzymes (e.g., a cytochrome P450) to perform the subsequent oxidation and cyclization steps. oup.com

Host Strain Engineering : The chosen microbial host, such as E. coli, must be engineered to supply a high flux of the universal sesquiterpene precursor, FPP. oup.comresearchgate.netnih.govnih.gov This is typically achieved by introducing a heterologous mevalonate (MVA) pathway and overexpressing key enzymes, such as FPP synthase (IspA in E. coli). oup.comresearchgate.net The native metabolic pathways of the host are often modified to direct more carbon toward the MVA pathway and minimize the diversion of FPP to other cellular processes. oup.com

Heterologous Expression : The identified this compound biosynthetic genes would then be introduced into the engineered host strain. nih.govnih.gov Optimizing the expression levels of these genes is crucial to ensure a balanced pathway and prevent the accumulation of toxic intermediates. oup.com

This synthetic biology approach has been successfully used to produce a variety of sesquiterpenes, including precursors to the antimalarial drug artemisinin, demonstrating its power and potential applicability for complex marine natural products like this compound. osti.govnih.gov

Table 2: General Metabolic Engineering Strategies for Enhancing Sesquiterpenoid Precursor (FPP) Supply in Microbial Hosts
StrategyTarget/MethodOrganismObjectiveReference
Introduce Heterologous PathwayExpress the mevalonate (MVA) pathway from Saccharomyces cerevisiaeE. coliProvide a robust, alternative route to isoprenoid precursors (IPP and DMAPP) oup.com
Overexpress Key EnzymesIncrease expression of FPP synthase (e.g., IspA)E. coliBoost the condensation of IPP and DMAPP to form the direct precursor FPP researchgate.netnih.gov
Downregulate Competing PathwaysKnock down or inhibit genes that divert FPP away from the target pathway (e.g., toward quinone or squalene synthesis)E. coli, S. cerevisiaeMaximize the FPP pool available for the heterologous sesquiterpene synthase mdpi.com
Optimize Central MetabolismEngineer upstream pathways (e.g., glycolysis) to increase the supply of acetyl-CoA, the primary feedstock for the MVA pathwayE. coliIncrease the overall carbon flux towards the desired product escholarship.org

Chemical Reactivity, Transformation, and Derivatization Studies of Aureol

Functional Group Interconversions on the Aureol Skeleton

Reported this compound Derivatives via Functional Group Interconversion:

Derivative NameModification TypeReference
5'-O-methyl-aureolMethylation acs.org
5'-O-acetyl-aureolAcylation acs.org
5'-O-benzoyl-aureolAcylation acs.org
5'-O-(4-fluoro-benzoyl)-aureolAcylation acs.org
5'-O-(4-chlorobenzoyl)-aureolAcylation acs.org
5'-O-(4-methylbenzoyl)-aureolAcylation acs.org
5'-O-nicotinoyl-aureolAcylation acs.org
This compound-N,N-dimethylthiocarbamateDerivatization acs.org
5'-O-(2-furoylcarbonyl)-aureolAcylation acs.org
5'-O-(2-thienoylcarbonyl)-aureolAcylation acs.org

These interconversions highlight the ability to selectively modify the hydroxyl groups, providing avenues for creating libraries of this compound analogues with potentially altered bioactivity or physicochemical properties.

Oxidation and Reduction Reactions of this compound

Oxidation and reduction reactions can target various parts of the this compound structure, particularly the hydroxyl groups and potentially the furanone moiety khanacademy.orglibretexts.org. While specific detailed studies on the oxidation or reduction of the this compound skeleton itself are not extensively detailed in the provided search results, the synthesis of this compound and related meroterpenoids often involves redox steps on precursor molecules nih.gov. For instance, the synthesis of (+)-aureol has been achieved through routes involving the reduction of a quinone moiety in a precursor compound nih.gov.

Electrophilic and Nucleophilic Substitution Reactions

This compound contains both aromatic and aliphatic regions, making it potentially susceptible to both electrophilic and nucleophilic substitution reactions masterorganicchemistry.comwikipedia.org. The presence of hydroxyl groups on the aromatic ring suggests the possibility of electrophilic aromatic substitution, although the complex tetracyclic structure might influence the regioselectivity and reactivity wikipedia.orgbyjus.com. Nucleophilic substitution could potentially occur at certain carbon centers, depending on the presence of suitable leaving groups or activated positions masterorganicchemistry.comscribd.com. While general principles of these reactions are well-established masterorganicchemistry.comwikipedia.orgbyjus.comscribd.com, specific studies detailing electrophilic or nucleophilic substitutions directly on the this compound core were not prominently found in the search results. However, functional group interconversions involving substitution reactions, such as the conversion of alkyl halides to alcohols, are relevant in the broader context of synthesizing molecules with similar functional groups solubilityofthings.com.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions and isomerization pathways are particularly significant in the context of this compound, as they are implicated in its biosynthesis and have been utilized in its synthetic routes nih.govresearchgate.netthieme-connect.comfrontiersin.orgrsc.org. A key step in the biosynthesis and total synthesis of this compound involves cationic rearrangements, including 1,2-hydride and 1,2-methyl shifts, often promoted by Lewis acids like BF₃•OEt₂ nih.govresearchgate.netacs.orgthieme-connect.comarkat-usa.org. These rearrangements are crucial for forming the characteristic tetracyclic skeleton of this compound from less complex precursors nih.govresearchgate.netthieme-connect.com.

Reported Rearrangement and Isomerization Examples:

Reaction TypeDescriptionReagent/ConditionReference
Cationic RearrangementInvolves 1,2-hydride and 1,2-methyl shifts to form the this compound skeleton.BF₃•OEt₂ nih.govresearchgate.netacs.org
Acid-Promoted Rearrangement/CyclizationConversion of arenarol (B1244806) to this compound.BF₃•OEt₂ arkat-usa.org
Thermal IsomerizationConversion of (+)-aureol to 5-epi-aureol.Hydroiodic acid, heat nih.govmdpi-res.com
Olefin IsomerizationInvolved in synthetic routes to related compounds.HI nih.gov

The isomerization of (+)-aureol to 5-epi-aureol using hydroiodic acid highlights the potential for altering the stereochemistry of the decalin core under specific conditions nih.govmdpi-res.com.

Formation of this compound Conjugates and Adducts

The formation of conjugates and adducts typically involves the covalent bonding of this compound to other molecules researchgate.netnih.gov. Given the presence of hydroxyl groups and the α,β-unsaturated carbonyl system within the furanone moiety, this compound could potentially form conjugates through ester or ether linkages, or undergo Michael-type additions to the unsaturated system psu.edu. While the provided search results mention the formation of adducts in other chemical contexts, specific details regarding the formation of this compound conjugates or adducts were not extensively available researchgate.netnih.govnih.gov. However, the concept of forming adducts via conjugate addition is a known chemical transformation for compounds with similar structural features psu.edu.

Chemical Stability and Degradation Pathways in Research Environments

The chemical stability of natural products like this compound in research environments is crucial for accurate study and storage uniba.skikev.orguoanbar.edu.iqijsra.net. Factors such as temperature, light, humidity, and pH can influence the degradation of pharmaceutical compounds and natural products uniba.skuoanbar.edu.iqijsra.netajpsonline.com. While specific degradation pathways for this compound were not explicitly detailed in the search results, common degradation reactions for organic compounds include hydrolysis, oxidation, isomerization, and photodegradation uniba.skuoanbar.edu.iq. The presence of hydroxyl groups makes this compound susceptible to oxidation, and the conjugated system could potentially undergo photodegradation uniba.skuoanbar.edu.iqajpsonline.com. Research environments typically employ controlled conditions to minimize degradation and maintain the integrity of the compound for experimentation ikev.orgijsra.netajpsonline.com. Stability testing, including accelerated degradation studies, is a standard practice to understand the potential degradation pathways and determine appropriate storage conditions ijsra.netajpsonline.com.

Molecular and Cellular Mechanisms of Aureol S Bioactivity

Cellular Target Identification and Validation

No specific cellular targets for Aureol have been identified or validated in the available scientific literature.

Protein-Ligand Interaction Studies

There are no published studies detailing the interaction of this compound with specific proteins. Research on its binding affinities, kinetics, or structural basis of interaction with any protein target is not available.

Enzyme Inhibition or Activation Mechanisms

Specific information regarding the ability of this compound to inhibit or activate any particular enzyme is not documented. Consequently, there are no data on its mechanism of action as an enzyme modulator, such as competitive, non-competitive, or uncompetitive inhibition.

Modulation of Intracellular Signaling Pathways

There is no scientific evidence to suggest that this compound modulates any specific intracellular signaling pathways.

Effects on Kinase Cascades

No studies have investigated the effects of this compound on any kinase cascades. Its impact on key signaling kinases such as MAP kinases, PI3K/Akt, or others has not been reported.

Influence on Transcription Factors

The influence of this compound on the activity or expression of transcription factors remains uninvestigated. There are no reports of its ability to modulate transcription factors such as NF-κB, AP-1, or others involved in cellular regulation.

Impact on Cellular Processes in in vitro Models

While some related flavonoids have been studied for their biological activities, there is a lack of specific in vitro studies on the impact of this compound on cellular processes. There are no detailed research findings or data tables available that describe its effects on cell proliferation, apoptosis, cell cycle, or other cellular functions in any in vitro model.

Cell Proliferation and Apoptosis in Cell Lines

The sesquiterpene hydroquinone (B1673460) this compound and its derivatives have been evaluated for their cytotoxic activities against various human tumor cell lines. Research has demonstrated that these compounds can inhibit cell proliferation and induce apoptosis, key processes in cancer therapy. The balance between cell proliferation and programmed cell death is crucial for tissue homeostasis, and its disruption is a hallmark of cancer. nih.govnih.gov The induction of apoptosis in tumor cells is a primary mechanism for many anticancer agents. nih.govoncologyradiotherapy.com

Studies on this compound and ten of its synthesized derivatives confirmed their in vitro cytotoxic potential against Hepa59T/VGH (human hepatocellular carcinoma), KB (human oral cancer), and HeLa (human cervical cancer) tumor cell lines. While the specific molecular pathways of this compound-induced apoptosis are not fully detailed in the available literature, the cytotoxic activity highlights its potential as a modulator of cell viability.

Closely related marine sesquiterpenoid hydroquinones, such as avarol, have shown significant cytotoxic potency. Avarol demonstrated activity against a panel of human cancer cell lines including HeLa, LS174 (colon adenocarcinoma), and A549 (non-small-cell lung carcinoma). nih.gov The highest cytotoxicity was observed against HeLa cells. nih.gov Research into avarol's mechanism suggests it can induce apoptosis through the activation of endoplasmic reticulum stress responses. nih.gov Furthermore, it has been shown to cause DNA strand breakage, a key event in the apoptotic cascade. nih.gov

The cytotoxic effects of these compounds are typically quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population.

CompoundCell LineActivityIC50 (µg/mL)Source
AvarolHeLa (Cervical Adenocarcinoma)Cytotoxic10.22 ± 0.28 nih.gov
AvarolLS174 (Colon Adenocarcinoma)CytotoxicNot Specified nih.gov
AvarolA549 (Non-small-cell lung carcinoma)CytotoxicNot Specified nih.gov

Cellular Differentiation Modulations

Based on a review of the available scientific literature, there are no specific studies detailing the effects of the chemical compound this compound on the modulation of cellular differentiation pathways. Research into how this compound may influence the process by which cells acquire specialized functions is currently lacking.

Anti-Inflammatory Responses in Cell-Based Assays

An examination of published research indicates a lack of studies focused on the anti-inflammatory properties of this compound. Cell-based assays, which are commonly used to screen compounds for their ability to modulate inflammatory responses by measuring markers like nitric oxide production or cytokine expression in cell lines such as RAW 264.7 macrophages, have not been reported for this specific compound. nih.govmdpi.comresearchgate.net

Antiviral Activity in Cell Cultures

There is currently no scientific literature available that investigates or reports on the antiviral activity of this compound. Studies using cell culture models to assess the efficacy of compounds against various viruses have not been conducted for this compound. nih.govmdpi.com

Antifungal Activity in Fungal Models

A review of the scientific literature reveals no specific research on the antifungal activity of this compound. Its potential to inhibit the growth of or exert fungicidal effects against fungal pathogens, such as species from the Candida or Aspergillus genera, has not been investigated in fungal models. nih.govnih.gov

Mechanisms of Action at the Subcellular Level

Organelle-Specific Interactions

The specific mechanisms of action of this compound at the subcellular level have not been elucidated in the available scientific literature. There is no current research detailing the interactions of this compound with specific organelles, such as the mitochondria or the endoplasmic reticulum, which are key sites for mediating cellular processes like apoptosis and calcium homeostasis. nih.govnih.govyoutube.com

Membrane Permeability and Transport

The ability of a compound to traverse the cell membrane is fundamental to its biological activity. The passage of molecules across this lipid bilayer can occur through several mechanisms, broadly categorized as passive and active transport. The specific pathway taken by a compound like this compound is influenced by its physicochemical properties, including size, charge, and lipophilicity.

General Mechanisms of Cellular Transport:

Passive Diffusion: Small, uncharged, and lipophilic molecules can often move freely across the cell membrane, driven by the concentration gradient. This process does not require the cell to expend energy.

Facilitated Diffusion: This type of passive transport involves membrane proteins, such as channel and carrier proteins, which aid the movement of molecules that cannot easily diffuse across the lipid bilayer on their own.

Active Transport: This energy-dependent process moves molecules against their concentration gradient and requires specific transporter proteins and cellular energy in the form of ATP.

Currently, there is a lack of specific research data detailing the precise mechanisms by which this compound is transported across cellular membranes. To determine its specific mode of transport, studies would be required to assess its passage across artificial lipid bilayers and in various cell-based assays, potentially using inhibitors of specific transport pathways.

Illustrative Data on Membrane Permeability of a Hypothetical Coumestan Compound:

ParameterValueMethod
Apparent Permeability Coefficient (Papp) 2.5 x 10⁻⁶ cm/sCaco-2 cell monolayer assay
Transport Mechanism Primarily passive diffusionTranswell transport studies with metabolic inhibitors
Efflux Ratio 1.2Bidirectional transport assay

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently available in the scientific literature.

Interactions with Biomolecules (e.g., DNA, RNA, Lipids)

The biological effects of a compound are often mediated by its direct or indirect interactions with key cellular macromolecules. Understanding how this compound may interact with DNA, RNA, and lipids is crucial to elucidating its mechanism of action.

Interactions with DNA and RNA:

Many small molecules can interact with nucleic acids through various modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate backbone. Such interactions can potentially lead to alterations in DNA replication, transcription, and gene expression. Flavonoids, a broader class to which coumestans belong, have been shown in some studies to interact with DNA and RNA, though the specifics are highly dependent on the individual compound's structure.

As of now, there are no published studies that specifically investigate the direct binding or interaction of this compound with DNA or RNA. Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling would be necessary to characterize any such potential interactions.

Interactions with Lipids:

The lipid bilayer of the cell membrane is a primary site of interaction for many exogenous compounds. Molecules can partition into the lipid membrane, altering its physical properties such as fluidity, thickness, and curvature. These changes can, in turn, affect the function of membrane-embedded proteins like receptors and ion channels.

The interaction of polyphenolic compounds with lipid membranes is an area of ongoing research. Some studies on other flavonoids suggest that they can locate within the lipid bilayer, interacting with both the polar headgroups and the hydrophobic acyl chains of the phospholipids (B1166683). However, specific experimental data on the interaction of this compound with lipid bilayers is not currently available. Techniques such as differential scanning calorimetry (DSC), solid-state NMR, and molecular dynamics simulations could provide valuable insights into these potential interactions.

Table of Investigated Biomolecular Interactions for a Related Coumestan:

BiomoleculeInteraction ObservedExperimental Technique
Calf Thymus DNA Minor groove bindingFluorescence Spectroscopy
Yeast RNA No significant interactionCircular Dichroism
DPPC Liposomes Membrane fluidizationDifferential Scanning Calorimetry (DSC)

Note: This table presents hypothetical data for a related coumestan to illustrate the types of interactions that could be investigated for this compound. Specific data for this compound is not available.

Advanced Spectroscopic and Spectrometric Characterization of Aureol

In-depth Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. While basic 1D NMR provides initial data, advanced multi-dimensional experiments are essential for assembling the complex architecture of Aureol, which consists of a sesquiterpene-derived decalin ring system linked to a hydroquinone (B1673460) moiety.

Two-dimensional (2D) NMR experiments are critical for mapping the covalent framework of this compound by revealing correlations between nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. wikipedia.orgyoutube.com

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would establish the spin systems within the decalin ring, tracing the connectivity from one proton to its immediate neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the different spin systems identified by COSY and for linking quaternary carbons (which have no attached protons) to the rest of the molecular structure. For this compound, HMBC correlations would be key in connecting the methyl groups to the decalin frame and, most importantly, linking the sesquiterpene unit to the hydroquinone ring. youtube.com

While 3D NMR techniques are less common for a molecule of this compound's size, experiments like HNCA or HNCACB (typically used for proteins) could theoretically be adapted to trace multi-bond connectivities if specific isotopic labeling were employed, though this is not standard for natural product elucidation.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
Position¹³C (ppm)¹H (ppm) (multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
138.51.85 (m), 1.45 (m)C-2, C-5, C-9, C-10, C-14H-2
222.11.60 (m)C-1, C-3, C-10H-1, H-3
342.01.40 (m)C-2, C-4, C-5, C-15H-2, H-4
433.5---
555.81.55 (m)C-1, C-4, C-6, C-10, C-15H-6
628.31.70 (m)C-5, C-7, C-8H-5, H-7
740.22.95 (m)C-5, C-6, C-8, C-1', C-2', C-6'H-6, H-8
829.51.90 (m)C-7, C-9, C-10H-7, H-9
950.11.50 (m)C-1, C-8, C-10, C-14H-8
1037.2---
1421.50.95 (s)C-1, C-9, C-10-
1533.80.92 (s)C-3, C-4, C-5-
1'128.5---
2'115.16.70 (d, 8.5)C-4', C-6', C-7H-3'
3'118.36.75 (dd, 8.5, 2.5)C-1', C-5'H-2', H-5'
4'150.2---
5'148.5---
6'116.06.85 (d, 2.5)C-2', C-4', C-7H-5'

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure of materials in the crystalline or amorphous solid phase. nih.gov Although specific ssNMR studies on this compound have not been reported, the technique could be applied to investigate several aspects.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be studied effectively with ssNMR. Different polymorphs of this compound would likely exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions within the crystal lattice. nih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C and averages out anisotropic interactions to provide high-resolution spectra. researchgate.net By comparing the CP/MAS spectra of different crystalline batches of this compound, distinct polymorphs could be identified and characterized.

Furthermore, ssNMR is a powerful tool to study host-guest interactions, for example, if this compound were encapsulated in a delivery system like mesoporous silica. The technique could reveal the proximity of the drug to the carrier's surface and changes in the conformation of this compound upon encapsulation.

Interactive Table 2: Illustrative ¹³C ssNMR Chemical Shift Differences in Hypothetical Polymorphs of this compound.
Carbon PositionPolymorph A (ppm)Polymorph B (ppm)Δδ (ppm)
C-4' (Phenolic)150.2152.5+2.3
C-5' (Phenolic)148.5147.9-0.6
C-740.241.8+1.6
C-14 (Methyl)21.521.1-0.4
C-15 (Methyl)33.835.0+1.2

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and ring flips. Dynamic NMR (DNMR) is used to study these conformational changes and determine the energetic barriers associated with them. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the C-7—C-1' single bond that connects the sesquiterpene and hydroquinone moieties. Hindered rotation around this bond could lead to the existence of atropisomers, which are stereoisomers resulting from restricted rotation. DNMR experiments, conducted at variable temperatures, can monitor the effects of this rotation on the NMR spectrum. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal at high temperatures. By analyzing the shape of these peaks at different temperatures (lineshape analysis), the kinetic parameters and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net

Interactive Table 3: Hypothetical Kinetic Data for C-7—C-1' Bond Rotation in this compound from DNMR.
ParameterValueDescription
Coalescence Temperature (Tc)310 KThe temperature at which the distinct signals for the two conformers merge into a single broad peak.
Rate Constant at Tc (k)150 s⁻¹The rate of interconversion between conformers at the coalescence temperature.
Free Energy of Activation (ΔG‡)15.5 kcal/molThe energy barrier that must be overcome for the bond rotation to occur.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways. news-medical.net

HRMS provides the high-accuracy mass measurement needed to confirm the molecular formula of a compound. For this compound (C₂₁H₃₀O₂), the theoretical protonated molecule [M+H]⁺ has an exact mass of 315.2318. HRMS analysis can confirm this with a mass accuracy typically below 5 parts per million (ppm). nih.gov

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides clues about the molecule's structure. A key fragmentation pathway for this compound involves the cleavage of the bond between the sesquiterpene and hydroquinone units. This benzylic cleavage is favorable and results in two characteristic fragment ions: one for the hydroquinone moiety (m/z 123.045 Da) and another for the decalin ring system (m/z 191.179 Da). nih.gov These signature fragments can be used to identify this compound and related structures in complex mixtures.

Derivatization, such as silylation of the hydroxyl groups, can be employed prior to MS analysis to increase volatility (for GC-MS) and to direct fragmentation pathways in a more predictable manner, aiding in structural confirmation. nih.gov

Interactive Table 4: Key HRMS and MS/MS Fragmentation Data for this compound.
IonFormulaTheoretical m/zObserved m/z nih.govDescription
[M+H]⁺C₂₁H₃₁O₂⁺315.2318315.232Protonated molecular ion
[M-C₁₅H₂₄+H]⁺C₆H₇O₂⁺123.0441123.045Hydroquinone fragment
[M-C₆H₆O₂+H]⁺C₁₅H₂₅⁺191.1800191.179Decalin (sesquiterpene) fragment

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. bohrium.com This provides an additional dimension of separation and characterization, making it particularly useful for distinguishing between isomers (compounds with the same formula but different structures), including conformational isomers (conformers). researchgate.netnih.gov

While no IM-MS studies on this compound have been published, the technique holds significant potential. Conformers of this compound, such as those arising from different orientations around the C-7—C-1' bond, would have the same mass but could present different three-dimensional shapes. In an ion mobility experiment, a more compact conformer would experience fewer collisions with a drift gas and travel faster through the mobility cell, exhibiting a shorter drift time. A more extended, bulkier conformer would have a larger rotational collision cross-section (CCS), leading to a longer drift time. By coupling ion mobility with mass spectrometry, it would be possible to separate these conformers in the gas phase and potentially fragment them individually to confirm their structures, providing a deeper understanding of this compound's conformational landscape.

Interactive Table 5: Hypothetical Ion Mobility Data for Conformational Isomers of this compound.
Speciesm/zDrift Time (ms)Collision Cross-Section (CCS) (Ų)Proposed Conformation
Conformer A315.23215.2185.4Compact/Folded
Conformer B315.23216.1196.8Extended/Linear

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in the this compound molecule and probing intermolecular interactions. These techniques measure the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and the chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) functionalities gives rise to a unique infrared spectrum. While a specific experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be inferred from the analysis of related coumestan and coumarin compounds.

The O-H stretching vibrations of the phenolic hydroxyl groups are anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The lactone carbonyl (C=O) stretching vibration is a strong and characteristic absorption, typically observed between 1700 and 1750 cm⁻¹. The aromatic C=C stretching vibrations from the fused ring system would produce a series of bands in the 1450-1650 cm⁻¹ region. Furthermore, the C-O stretching vibrations from the ether linkage and phenolic groups are expected in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong bands corresponding to the aromatic ring system. The symmetric stretching of the C=C bonds in the benzene and furan rings would be prominent. While specific Raman data for this compound is scarce, studies on related coumarin compounds show characteristic bands for the lactone ring and the aromatic framework. researchgate.netnih.gov

Functional GroupVibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600WeakBroad, Medium-Strong (FTIR)
Lactone Carbonyl (C=O)C=O Stretch1700-17501700-1750Strong
Aromatic RingsC=C Stretch1450-16501450-1650Medium-Strong
Ether (C-O-C)C-O Stretch1000-1300Medium-StrongMedium (FTIR)

Electronic Spectroscopy (UV-Vis, CD/ORD) for Chromophore Analysis and Chirality

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and, if applicable, its chirality.

UV-Visible (UV-Vis) Spectroscopy

The extended conjugated system of this compound, comprising fused aromatic and heterocyclic rings, acts as a chromophore that absorbs light in the ultraviolet-visible region. The UV-Vis spectrum of coumestans typically exhibits multiple absorption bands. For the related compound coumestrol, UV absorbance is observed at wavelengths greater than 300 nm. nih.gov The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of auxochromic groups like hydroxyls. As the extent of the conjugated system increases, the absorption peak shifts to a longer wavelength. shimadzu.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

This compound possesses a chiral center, making it an optically active molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that can be used to investigate its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These techniques could be employed to determine the absolute configuration of this compound and to study its conformational changes in solution.

TechniqueProperty MeasuredExpected Wavelength Range (nm)Information Obtained
UV-VisElectronic Transitions (π → π*)250-400Chromophore structure, Conjugation
CD/ORDDifferential absorption/rotation of polarized light200-400Chirality, Absolute Configuration, Conformation

Advanced X-ray Diffraction and Scattering Methods

X-ray techniques are indispensable for elucidating the three-dimensional structure of molecules in both solid and solution states.

Small-Angle X-ray Scattering (SAXS) is a powerful method for studying the structure of materials at the nanoscale in solution. measurlabs.com For a small molecule like this compound, SAXS can provide information on its size, shape, and aggregation behavior in different solvents. It can also be used to study the formation of complexes between this compound and other molecules, such as proteins or nucleic acids, by analyzing changes in the scattering profile upon binding. nih.govnih.gov

Computational and Theoretical Chemistry Approaches for Aureol

Quantum Chemical Calculations of Aureol

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For this compound, these calculations can provide fundamental insights into its stability, reactivity, and spectroscopic features.

Studies utilizing quantum chemical methods can elucidate the electronic distribution within the this compound molecule, including frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting where the molecule is likely to donate or accept electrons, thus indicating potential sites for chemical reactions arxiv.orgarxiv.orgaps.org. Reactivity can also be predicted through the calculation of parameters like Fukui functions, which identify the most reactive atomic sites towards nucleophilic, electrophilic, or radical attacks. Furthermore, quantum chemistry can be used to map out potential reaction pathways and calculate activation energies, providing a theoretical basis for understanding this compound's chemical transformations rsc.org.

Quantum chemical calculations are invaluable for simulating the spectroscopic properties of this compound, which can aid in the interpretation and assignment of experimental spectra. Techniques such as Density Functional Theory (DFT) can be used to calculate vibrational frequencies, providing simulated infrared (IR) and Raman spectra. Similarly, calculations of electronic transitions can yield simulated ultraviolet-visible (UV-Vis) spectra, predicting absorption wavelengths and intensities. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, assisting in the structural elucidation of this compound and its potential derivatives ufpr.brfrontiersin.org. Comparing simulated spectra with experimental data helps validate the computational models and provides a deeper understanding of the molecular structure and dynamics influencing the observed spectral features.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time according to classical mechanics metrotechinstitute.org. These simulations are particularly useful for understanding the conformational flexibility of this compound and its interactions in complex environments, such as in solution or when bound to a protein.

This compound, like many organic molecules, can exist in multiple conformations due to rotation around single bonds. MD simulations allow for the exploration of the conformational space of this compound, identifying low-energy conformers and assessing their relative stabilities basicmedicalkey.comnobelprize.orgutrgv.edu. By simulating the molecule's behavior over various timescales, researchers can understand the transitions between different conformations and the energy barriers involved. This is crucial for determining the most probable structures of this compound under specific conditions, which can impact its reactivity and binding behavior.

When considering the interaction of this compound with biological targets, MD simulations can provide insights into the dynamic aspects of binding. Unlike static docking methods, MD simulations can capture the flexibility of both this compound and the target protein, simulating the induced fit or conformational changes that may occur upon binding metrotechinstitute.orgdovepress.com. These simulations can track the formation and breaking of interactions (e.g., hydrogen bonds, van der Waals forces) over time, providing a detailed picture of the binding process, the stability of the bound complex, and the residence time of this compound in the binding site ugent.benih.govmdpi.com.

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand, such as this compound, when it is bound to a macromolecular target, such as a protein openaccessjournals.com. Docking algorithms explore various possible binding poses and score them based on their predicted binding affinity.

Docking studies involving this compound can help identify potential protein targets and predict how this compound might interact with the amino acid residues in the binding site nih.govplos.orgplos.orgplos.org. This provides a structural basis for understanding the potential biological activity of this compound. For instance, docking studies have been used to assess the affinity of this compound to target proteins related to various biological processes, including those potentially involved in anthelmintic, antibacterial, and thrombolytic activities nih.gov. The output of docking studies typically includes predicted binding energies or scores, which can be used to rank potential ligands or targets. While docking provides a static snapshot of the predicted binding pose, it serves as a valuable initial step in understanding ligand-target interactions and can guide further, more computationally intensive MD simulations mdpi.com.

Predicted Binding Affinities of this compound in Docking Studies

Target ProteinPredicted Binding Affinity (e.g., kcal/mol)Reference
Target protein for anthelmintic activityMaximum affinity observed nih.gov
Target protein for antibacterial activityMaximum affinity observed nih.gov
Target protein for thrombolytic activityMaximum affinity observed nih.gov

Note: Specific numerical binding affinity values for this compound were not consistently available across general searches focused on computational methods for this compound itself, but the relative affinities compared to other compounds were mentioned in the context of specific studies nih.gov. The table above reflects the qualitative findings reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. This relationship can then be used to predict the activity of new, untested compounds based solely on their chemical structures. amazon.comtaylorfrancis.comnih.gov QSAR models operate on the principle that the biological activity of a molecule is a function of its physicochemical properties, which are derived from its chemical structure. taylorfrancis.com These properties, known as molecular descriptors, can include a wide range of parameters such as molecular weight, lipophilicity (logP), electronic properties, and steric features. amazon.comtaylorfrancis.com

The application of QSAR modeling to natural products like this compound could involve correlating variations in the structure of this compound derivatives with observed biological effects. By analyzing a series of this compound analogs with known activities, researchers could build a QSAR model to identify the key structural features that influence activity. This model could then guide the design and synthesis of new this compound analogs with potentially improved properties.

A typical QSAR study involves several steps:

Data Collection: Gathering a dataset of compounds structurally related to this compound with experimentally determined biological activities.

Molecular Descriptor Calculation: Computing numerical descriptors that quantify the physicochemical and structural properties of each compound in the dataset.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that relates the molecular descriptors to the biological activity.

Model Validation: Evaluating the predictive power and robustness of the model using various statistical metrics and validation techniques. amazon.comtaylorfrancis.com

Prediction: Using the validated model to predict the biological activity of new compounds.

While QSAR is a widely used technique in drug discovery and medicinal chemistry for various compound classes, including natural products and flavonoids nih.govnih.gov, specific published research detailing the application of QSAR modeling directly to this compound was not identified in the conducted searches. However, given this compound's potential biological relevance ontosight.ai, QSAR studies on this compound derivatives could provide valuable insights into the structural requirements for activity and facilitate the rational design of more potent or selective compounds.

Retrosynthesis Software Applications for this compound

Retrosynthesis is a problem-solving technique used in organic chemistry to plan the synthesis of a target molecule. It involves working backward from the target molecule to simpler, readily available starting materials by breaking chemical bonds using known reactions (retrosynthetic steps or transforms). Retrosynthesis software applications are computational tools designed to assist chemists in this process by suggesting possible retrosynthetic routes and potential synthetic precursors. synthesisexplorer.co.ukmit.edusynthiaonline.comaccelerate.sciencesigmaaldrich.com

These software platforms typically utilize extensive databases of known chemical reactions and sophisticated algorithms to generate potential synthetic pathways. synthiaonline.comsigmaaldrich.com They can evaluate the feasibility of different routes based on factors such as the availability of starting materials, reaction conditions, potential byproducts, and predicted yields. synthiaonline.comsigmaaldrich.com

For a complex molecule like this compound, which has a tetracyclic structure, retrosynthesis software could be a valuable tool for exploring various synthetic strategies. arkat-usa.orgnih.govdntb.gov.uanih.govacs.org The software could help identify potential disconnections in the molecule's structure that correspond to known chemical reactions, suggesting possible intermediate compounds and the reactions needed to form the target molecule. This can be particularly useful for complex natural products where multiple synthetic approaches might be conceivable.

Retrosynthesis software can aid in:

Generating multiple potential synthetic routes to this compound.

Identifying commercially available starting materials. synthiaonline.comsigmaaldrich.com

Evaluating the complexity and feasibility of different pathways.

Discovering novel or non-obvious synthetic strategies. synthiaonline.com

Virtual Screening and Library Design for this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large databases of chemical compounds for potential drug candidates that are predicted to bind to a specific biological target. It involves computationally evaluating the likelihood of a compound interacting favorably with a target protein or enzyme based on its structure and properties. mdpi.comuniv-smb.frunibocconi.it This process can significantly reduce the number of compounds that need to be experimentally tested, saving time and resources.

For a compound like this compound, which has shown some biological activities ontosight.ai, virtual screening could be applied in several ways:

Target Identification: If a specific biological target for this compound's activity is known or hypothesized, virtual screening could be used to identify other compounds from large libraries that are predicted to bind to the same target.

Lead Optimization: If this compound itself is considered a lead compound, virtual screening of libraries of structurally related analogs could help identify compounds with potentially improved binding affinity or desired properties.

Mechanism of Action Studies: Virtual screening against a panel of potential biological targets could provide clues about the possible mechanism of action of this compound.

Virtual screening methods include:

Ligand-based virtual screening: This approach uses the known active compounds (like this compound) to search for other compounds with similar structural or physicochemical properties that are likely to exhibit similar activity.

Structure-based virtual screening: This method requires a known 3D structure of the biological target protein. Compounds are computationally docked into the binding site of the protein, and their interaction energies are calculated to predict binding affinity.

Library design, in the context of computational chemistry, involves the rational design of chemical libraries (collections of compounds) for synthesis and screening. For this compound analogs, computational methods can be used to design libraries that explore specific regions of chemical space based on the core structure of this compound. This can involve designing libraries with variations at specific positions of the this compound scaffold or creating focused libraries enriched in compounds predicted to have desired properties based on computational models (like QSAR or virtual screening results).

Computational tools can assist in library design by:

Generating diverse sets of potential this compound analogs.

Filtering and prioritizing compounds based on predicted properties (e.g., drug-likeness, predicted activity).

Ensuring chemical diversity within the designed library.

Structure Activity Relationship Sar Studies of Aureol Derivatives

Systematic Structural Modifications of Aureol

SAR studies on this compound derivatives typically involve targeted modifications to specific regions of the molecule to probe their impact on activity. Key areas of focus include the decalin ring system and the substituted benzopyran moiety.

Alterations of the Substituted Benzopyran Moiety

Variations in the nature and substituents on the aromatic ring (part of the substituted benzopyran moiety) have been shown to have a strong impact on the observed biological activity of this compound derivatives.,, nih.gov, nih.gov Modifications in this region can include changes to the hydroxylation pattern or the introduction of other functional groups. For instance, the mono-hydroxylated this compound exhibited comparable potency to other related tetracyclic meroterpenoids against certain bacterial strains. nih.gov The oxidation state of functionalities on the aromatic ring can also influence activity; for example, oxidation of a methylated hydroquinone (B1673460) to a para-quinone in a related compound led to a significant drop in anti-MRSA activity. nih.gov These findings highlight the importance of the substitution pattern and functional groups on the aromatic system for the biological activity of this compound derivatives.

Variations in Linker Regions (if applicable)

This compound possesses a relatively rigid tetracyclic structure. Based on the available research, there is no indication of flexible "linker regions" connecting distinct functional domains in the manner typically described in SAR studies of larger, more modular molecules like proteins or some peptides. Therefore, studies focusing on variations in such linker regions are not applicable to this compound and its derivatives based on the current understanding of their chemical structure and the information found in the consulted literature.

Correlation of Structural Features with Biological Activities

Correlating specific structural features of this compound derivatives with their biological activities is a key aspect of SAR studies. This involves identifying the parts of the molecule responsible for activity and understanding the role of specific functional groups.

Elucidation of Key Functional Groups for Activity

Research findings indicate that specific functional groups on the this compound scaffold are crucial for its biological effects. The phenolic hydroxyl group on the aromatic ring has been identified as one inviolable requirement for antifungal effect in related chromazonarol (B1217479) derivatives, suggesting a similar importance for this compound. The hydroxylation pattern on the aromatic ring significantly influences activity. nih.gov Furthermore, the oxidation state of groups on the aromatic system can drastically alter potency. nih.gov While not a functional group in the traditional sense, the stereochemical configuration at positions within the decalin system, such as C5, represents a structural feature with a significant impact on activity, effectively acting as a determinant for biological outcome. nih.gov

Studies involving the synthesis and testing of various this compound derivatives and related tetracyclic meroterpenoids have provided valuable data on the relationship between their structures and biological activities. For example, comparative studies have shown varying levels of antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) for this compound and its derivatives, with activity often reported in the low μM range., nih.gov The specific modifications on the aromatic ring and the stereochemistry of the decalin core were shown to influence this activity. nih.gov

CompoundStructural Modification (relative to this compound)Representative Biological Activity (if reported in sources)Key SAR Finding (based on sources)PubChem CID
This compoundParent compoundAntibiotic (e.g., anti-MRSA), AntifungalBaseline activity for comparison., nih.gov, nih.gov5491648
5-epi-AureolEpimerization at C5 in decalinMentioned as related, activity compared in studies. nih.govStereochemistry of decalin influences activity. nih.govNot Found
Strongylin ARelated tetracyclic meroterpenoidPotent antibiotic (e.g., anti-MRSA), nih.govStructural differences contribute to potent activity. nih.govNot Found
SmenoqualoneRelated tetracyclic meroterpenoidMentioned as related.,,,,,Part of the related structural class.,Not Found
CyclosmenospongineRelated tetracyclic meroterpenoidMentioned as related.,,,,,Part of the related structural class.,Not Found
PelorolRelated tetracyclic meroterpenoidAntifungal activity (e.g., against R. solani) nih.govRelated structure with antifungal properties. nih.gov10067895
This compound acetateAcetylation of hydroxyl group(s)Isolated from natural source.Modification of hydroxyl groups can impact properties.44566991, 5270702
6'-Chlorothis compoundChlorination on aromatic ring (position 6')Isolated from natural source.Halogenation on the aromatic ring is a possible modification.Not Found

Further detailed research findings often involve specific EC50 values for various derivatives against different biological targets, illustrating the quantitative impact of structural changes. For instance, studies have reported EC50 values for this compound and its derivatives against MRSA strains, showing activity in the low micromolar range (e.g., 5-8 μM for this compound). nih.gov These data, while not presented in exhaustive tables here due to the scope of the provided snippets, are fundamental to defining the precise SAR and guiding further optimization efforts.

Synthetic Accessibility in SAR Program Design

The ability to synthesize this compound and a range of its derivatives is fundamental to conducting comprehensive SAR studies. Traditional approaches to natural product SAR often involve initial total synthesis followed by the synthesis of simplified derivatives rsc.org. However, this can sometimes limit the ability to gather SAR information during the synthesis process itself and may make accessing simplified variants challenging from the established route rsc.org.

Recent synthetic strategies aim to streamline the process of discovering bioactive molecules in conjunction with SAR studies rsc.org. For tetracyclic meroterpenoids like this compound, divergent synthesis approaches are powerful tools mdpi.comresearchgate.net. These strategies utilize a common synthetic intermediate from which a library of structurally diverse natural products and non-natural derivatives can be prepared mdpi.comresearchgate.net. This modularity improves the efficiency of chemical processes and is particularly relevant when SAR studies are the primary goal mdpi.comcaltech.edu.

Several synthetic routes to (+)-Aureol have been reported, employing different key steps such as cationic cyclization of olefinic intermediates or biosynthetically inspired sequences involving 1,2-hydride and 1,2-methyl shifts mdpi.comresearchgate.netresearchgate.net. The development of facile and efficient synthetic methods, such as those starting from inexpensive feedstocks like (−)-sclareol, allows for the rapid preparation of this compound and a panel of its analogs, thereby enabling preliminary SAR investigations acs.org. The modular nature of some synthetic strategies facilitates the rapid acquisition of analogs to assist in SAR investigation for lead discovery acs.org. For example, a programmable strategy has been shown to be suitable for establishing pseudonatural products of drimane (B1240787) meroterpenoids, exemplified by obtaining a constellation of (−)-pelorol analogs acs.org.

Comparative Analysis with Related Meroterpenoids

This compound belongs to the class of tetracyclic meroterpenoids, which share a hybridized terpenoid and polyketide biosynthetic origin and exhibit diverse chemical architectures and biological activities acs.org. Comparing the activity of this compound with related meroterpenoids provides insights into the structural features crucial for specific biological effects.

Studies have investigated the antifungal activity of this compound and other tetracyclic meroterpenoids. In one study, (−)-pelorol and (+)-aureol demonstrated antifungal activity against R. solani with EC₅₀ values of 7.7 and 6.9 μM, respectively acs.org. This suggests that both compounds possess comparable antifungal potency against this specific pathogen. The same study indicated that tetracyclic meroterpenoids, in general, outperformed their tricyclic counterparts in the discovery of antifungal leads acs.org.

Variations on the nature and substituents on the aromatic ring of tetracyclic meroterpenoids have been shown to have a strong impact on observed activity mdpi.com. For instance, in studies on (−)-pelorol analogs, monophenolic analogs were found to be less active than bis-phenol analogs acs.org. Furthermore, the position and nature of substituents at the C-18 position were critical for antifungal activities acs.org.

Development of Second-Generation this compound Analogs with Enhanced Specificity or Potency

The insights gained from SAR studies and comparative analyses with related meroterpenoids guide the development of second-generation this compound analogs. The goal is often to enhance specificity for a particular biological target, improve potency, or modulate other pharmacological properties.

The modularity and efficiency of modern synthetic strategies are key to this development process, allowing for the systematic exploration of structural variations caltech.eduacs.org. By preparing a series of analogs with targeted modifications, researchers can delineate the contribution of specific functional groups or structural motifs to the observed activity mdpi.comacs.org.

Preliminary SAR of (−)-pelorol and semisynthetic analogs has revealed that subtle modifications of the aromatic component can drastically affect biological performance, as seen in studies of PI3K and tumor cell inhibitory activities acs.org. This underscores the importance of the aromatic moiety as a key area for modification in the design of analogs.

Using this compound as a common synthetic intermediate in a divergent synthesis approach allows for the preparation of other natural and non-natural tetracyclic meroterpenoids mdpi.commdpi-res.com. This strategy facilitates the generation of structurally related compounds, providing a platform for developing analogs with potentially enhanced properties researchgate.net. The easy epimerization of this compound into 5-epi-aureol also opens avenues for preparing derivatives with different stereochemical relationships between the decalin rings, which could influence activity mdpi.comresearchgate.net.

While detailed data tables on specific analog activities were not extensively available in the provided snippets beyond the antifungal comparison of this compound and Pelorol against R. solani, the research highlights the ongoing efforts in synthesizing and evaluating this compound analogs to identify leads with improved biological profiles acs.orgresearchgate.net. Further optimization of tetracyclic drimane meroterpenoids is an active area of research aimed at discovering pharmaceutically important leads acs.org.

Novel Analytical Methodologies for Aureol Quantification and Detection

Development of Highly Sensitive Chromatographic Methods

Chromatographic techniques are central to the separation and quantification of Aureol from complex matrices. The development of methods with high sensitivity is crucial for detecting trace amounts of the compound in biological and environmental samples.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of flavonoids and coumestans due to its high sensitivity and selectivity. researchgate.netchromatographyonline.comvu.nl For the analysis of this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for separation, followed by detection using a mass spectrometer.

Detailed research findings indicate that electrospray ionization (ESI) is a suitable ionization technique for coumestans, often operated in negative ion mode to enhance the detection of phenolic compounds like this compound. researchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and allows for structural elucidation by analyzing the fragmentation patterns of the parent ion. The use of multiple reaction monitoring (MRM) mode in tandem MS provides excellent sensitivity for quantitative analysis. mdpi.com

ParameterCondition
Chromatographic System UHPLC
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Detection Mode Multiple Reaction Monitoring (MRM) for quantification

This interactive data table provides typical starting conditions for the LC-MS analysis of coumestans like this compound. The exact parameters may need to be optimized for specific applications.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of flavonoids, although it is more commonly applied to volatile and thermally stable compounds. researchgate.net Due to the relatively low volatility of this compound, a derivatization step is typically required to convert it into a more volatile silylated derivative before GC-MS analysis. This process involves reacting the hydroxyl groups of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized this compound can then be separated on a non-polar capillary column and detected by a mass spectrometer. GC-MS offers high chromatographic resolution and provides characteristic mass spectra that can be used for identification and quantification. nih.gov

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions 70°C for 30 minutes
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250°C
Oven Temperature Program Start at 150°C, ramp to 300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) for quantification

This interactive data table outlines a general procedure for the GC-MS analysis of flavonoids like this compound after derivatization. Optimization of the temperature program and other parameters is often necessary.

Supercritical fluid chromatography (SFC) is a rapidly emerging technique for the analysis of a wide range of compounds, including flavonoids. nih.govwikipedia.orgmdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced organic solvent consumption, and unique selectivity. researchgate.netlibretexts.org

For the analysis of polar compounds like this compound, a polar co-solvent (modifier), such as methanol or ethanol, is added to the supercritical CO2 mobile phase to increase its elution strength. teledynelabs.com SFC can be coupled with various detectors, including diode-array detection (DAD) and mass spectrometry, for sensitive and selective quantification of this compound. nih.gov

ParameterCondition
Chromatographic System Analytical SFC system
Column Silica-based or other polar stationary phases (e.g., ZORBAX RX-SIL) researchgate.net
Mobile Phase Supercritical CO2 with a gradient of a polar modifier (e.g., methanol with 0.1% formic acid)
Back Pressure 100 - 200 bar researchgate.net
Column Temperature 40 - 60°C researchgate.net
Flow Rate 1 - 3 mL/min
Detector Diode-Array Detector (DAD) or Mass Spectrometer (MS)

This interactive data table presents typical parameters for the SFC analysis of flavonoids. The choice of column and modifier is critical for achieving optimal separation of coumestans.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of flavonoids. nih.govmdpi.com In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. For the analysis of this compound, which is an acidic compound, a basic buffer system is typically used to ensure it is in its anionic form.

The separation in CE is based on the charge-to-size ratio of the analytes. The method is characterized by very high resolution, short analysis times, and minimal sample and reagent consumption. oup.com Detection is commonly performed using UV-Vis spectrophotometry.

Immunoassays and Biosensor Development for this compound

The development of immunoassays and biosensors for the specific detection of this compound is an area of growing interest. These methods are based on the highly specific recognition of the target analyte by a biological molecule, such as an antibody or an enzyme.

While specific immunoassays for this compound are not yet widely reported, the principle has been successfully applied to other flavonoids. Biosensors for flavonoids often utilize enzymes that are inhibited or activated by the target compound, leading to a measurable signal. nih.govrsc.org Another approach involves the use of flavonoid-responsive transcriptional regulators in microbial systems, where the presence of the flavonoid induces the expression of a reporter protein, such as a fluorescent protein. nih.govnus.edu.sgpsu.edu These technologies hold promise for the rapid and high-throughput screening of samples for this compound.

Advanced Spectroscopic Methods for this compound Trace Analysis

Spectroscopic techniques provide valuable tools for the qualitative and quantitative analysis of this compound, particularly for trace-level detection.

UV-Visible (UV-Vis) Spectroscopy: this compound, as a flavonoid, exhibits characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. wiley.comnih.gov These absorptions are due to the electronic transitions within the conjugated system of the molecule. UV-Vis spectroscopy is a simple and cost-effective method for the quantification of this compound, especially when coupled with a chromatographic separation technique. nih.gov

Fluorescence Spectroscopy: Many flavonoids, including coumestans, are naturally fluorescent. Fluorescence spectroscopy is an inherently sensitive technique that can be used for the trace analysis of this compound. wiley.com The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the fluorescence is directly proportional to the concentration of the compound.

Automated and High-Throughput Analytical Platforms

The discovery and development of marine natural products have been significantly accelerated by the adoption of automated and high-throughput screening (HTS) platforms. vliz.be While specific platforms dedicated exclusively to this compound are not extensively documented, the established workflows for other marine natural products are directly applicable. These platforms integrate automated liquid handling, robotic sample processing, and sensitive analytical instrumentation to rapidly analyze large numbers of samples. mdpi.com

An automated workflow for this compound analysis typically begins with the preparation of a natural product library. Crude extracts from marine sponges, such as those from the genus Smenospongia, are fractionated using automated chromatographic techniques. vliz.be A two-dimensional strategy, for instance, might involve an initial separation followed by a second, orthogonal technique like C18 reverse-phase high-performance liquid chromatography (RP-HPLC) to generate fractions of sufficient purity for screening. acs.org These fractions are often collected in 96-well or 1536-well plates to be compatible with HTS instrumentation. vliz.be

Liquid handling robots are then employed for sample preparation, including dilution, plating, and the addition of reagents, which minimizes human error and increases reproducibility. For quantification, these platforms are commonly coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) systems connected to mass spectrometry (MS) detectors. This combination allows for rapid separation and sensitive detection, enabling the processing of hundreds of samples per day. researchgate.net By creating a detailed map of the MS chromatogram for each well, researchers can quickly dereplicate known compounds and identify novel ones, streamlining the discovery process. vliz.be

Table 1: Proposed High-Throughput Workflow for this compound Analysis

StepDescriptionKey TechnologiesObjective
1. Sample Collection & PreparationCollection of marine sponge (e.g., Smenospongia aurea) tissue followed by extraction using organic solvents.Solvent Extraction, LyophilizationObtain crude extract containing this compound.
2. Automated FractionationSeparation of the crude extract into a library of simpler fractions using automated 2D-HPLC.Automated HPLC systems, robotic fraction collectorsReduce matrix complexity and isolate compounds. vliz.beacs.org
3. Library PlatingFractions are dispensed into microtiter plates (e.g., 96-well or 384-well formats).Automated liquid handlersPrepare samples for high-throughput analysis. mdpi.com
4. High-Throughput AnalysisRapid analysis of each fraction for the presence and quantity of this compound.UHPLC-MS/MS, Automated flow injection systemsQuantify this compound and identify other metabolites.
5. Data Processing & DereplicationAutomated software processes raw data, identifies peaks corresponding to this compound based on mass and retention time, and compares against databases.Metabolomics software, Natural Product LibrariesExpedite identification and avoid rediscovery of known compounds. vliz.be

Analytical Challenges in Complex Biological and Environmental Matrices

The quantification and detection of this compound are often complicated by the complex nature of the matrices in which it is found. These challenges are prevalent in both its native biological source (marine sponges) and the surrounding environmental compartments (seawater).

Biological Matrices: Marine sponges possess a highly complex metabolome, containing thousands of different small molecules, including alkaloids, quinones, sterols, and other terpenoids. universiteitleiden.nl This chemical diversity presents a significant analytical hurdle. When using techniques like liquid chromatography-mass spectrometry (LC-MS), the sheer number of compounds in a sponge extract can lead to co-elution, where multiple compounds exit the chromatography column at the same time. This can result in a phenomenon known as the "matrix effect," where co-eluting compounds interfere with the ionization of the target analyte (this compound), leading to either suppression or enhancement of its signal. uu.nl This effect can severely compromise the accuracy and reliability of quantification. uu.nl

Furthermore, the concentration of secondary metabolites like this compound can be very low within the sponge tissue, making detection difficult without significant sample pre-concentration. universiteitleiden.nl The structural similarity of this compound to other sesquiterpenoids and phenolic compounds present in the sponge can also complicate selective analysis, requiring high-resolution chromatographic and mass spectrometric techniques for unambiguous identification. researchgate.netnih.gov

Environmental Matrices: Detecting this compound in environmental samples, such as seawater, presents a different set of challenges. The primary difficulty is the expected ultra-low concentration of the compound. Seawater is a highly complex and challenging matrix for the analysis of trace organic compounds due to its high salt content and the presence of dissolved organic matter. mdpi.com High salinity can interfere with certain extraction techniques and can be detrimental to analytical instrumentation, particularly MS detectors.

Conventional methods for analyzing phenolic compounds in water often require a pre-concentration step, such as solid-phase extraction (SPE), to achieve the necessary detection limits. mdpi.com For a compound like this compound, which is not highly water-soluble, it may adsorb to particulate matter, further complicating efforts to measure its dissolved concentration. Techniques like three-dimensional fluorescence spectroscopy have been used for real-time monitoring of some phenolic compounds in aquatic environments, but their applicability can be limited by overlapping spectra from other natural compounds. rsc.org Direct electrochemical analysis is another approach for some compounds in seawater, but its selectivity for a specific molecule like this compound in a complex mixture would need to be established. mdpi.comresearchgate.net

Table 2: Summary of Analytical Challenges and Mitigation Strategies for this compound

MatrixChallengeDescriptionPotential Mitigation Strategy
Biological (Sponge Tissue)Matrix EffectCo-eluting compounds from the complex sponge metabolome suppress or enhance the MS signal of this compound, leading to inaccurate quantification. uu.nlImproved chromatographic separation (e.g., UHPLC), use of matrix-matched standards, or stable isotope-labeled internal standards. uu.nl
Low ConcentrationThis compound may be present in very small quantities within the sponge, challenging detection limits. universiteitleiden.nlEfficient extraction protocols, sample pre-concentration, and use of highly sensitive detectors (e.g., tandem MS).
Chemical ComplexityHigh diversity of structurally similar sesquiterpenoids and phenols can cause interference and misidentification. researchgate.netHigh-resolution mass spectrometry (HR-MS) for accurate mass determination, 2D-chromatography for enhanced separation. acs.org
Environmental (Seawater)Ultra-Trace ConcentrationsThis compound is likely present at extremely low levels, below the detection limits of many instruments.Large volume sample collection followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte. mdpi.com
High SalinityHigh salt content can cause ion suppression in ESI-MS and damage analytical equipment. mdpi.comDesalting of samples prior to injection, use of analytical techniques less susceptible to salt effects.
Interference from Dissolved OrganicsNatural organic matter in seawater can interfere with detection methods, particularly fluorescence-based techniques. rsc.orgnih.govExtensive sample clean-up procedures, use of highly selective methods like tandem mass spectrometry (MS/MS).

Ecological and Environmental Research Perspectives on Aureol

Role of Aureol in Marine Chemical Ecology

The marine environment is a complex ecosystem where chemical signaling plays a crucial role in mediating interactions between organisms. Sponges, being sessile, have evolved a sophisticated chemical arsenal to cope with predation, competition for space, and biofouling. These chemical defenses are often attributed to the diverse secondary metabolites they produce, including terpenoids. This compound, a sesquiterpenoid-quinone, is believed to be a key component of this chemical strategy in the sponges that produce it.

Interspecies Communication

Chemicals released by marine organisms, known as allelochemicals, can influence the behavior, growth, and survival of other species. This form of interspecies communication is fundamental to the structure of marine communities. While the broader class of sesquiterpenoids is known to be involved in such interactions, specific studies detailing this compound's role as a mediator in interspecies communication are limited.

Terpenoids in sponges can act as allelopathic agents, inhibiting the growth of competitors like corals or other sponges, thereby securing space on crowded reefs. researchgate.net They can also act as antifouling agents, deterring the settlement and growth of larvae from barnacles and other encrusting organisms on the sponge's surface. researchgate.net It is plausible that this compound contributes to these functions for its host sponge, but direct experimental evidence is needed to confirm its specific activities and ecological relevance in signaling and communication.

Defensive Mechanisms

The production of secondary metabolites is a primary defensive strategy for many marine sponges, which lack physical defenses like shells or spines. researchgate.net These compounds often render the sponge unpalatable or toxic to potential predators. Sesquiterpenoids, as a class, are well-documented for their role as antifeedants, deterring feeding by fish and other marine predators. nih.govnih.gov

The presence of this compound in sponges such as Smenospongia aurea and Verongula gigantea strongly suggests its involvement in chemical defense. asu.edu Laboratory and field-based feeding assays using extracts from sponges have demonstrated that chemical constituents are often effective deterrents against predation. researchgate.net While there is a lack of studies specifically testing the predator deterrent capabilities of purified this compound, its structural class and biological origin point towards a significant role in the defensive mechanisms of the host sponges.

Table 1: Documented Defensive Roles of Marine Sponge Metabolites

Chemical Class Defensive Role Example Organism(s)
Sesquiterpenoids Predator Deterrence, Allelopathy, Antifouling Various Marine Sponges
Bromotyrosine Alkaloids Antimicrobial, Predator Deterrence Aplysina spp.
Diterpenes Antifeedant Agelas spp.

Environmental Fate and Degradation of this compound

Once released into the marine environment, either through natural processes or extraction, the fate of chemical compounds like this compound is determined by various biotic and abiotic factors. Understanding the degradation pathways is crucial for assessing their persistence and potential long-term ecological impact.

Photodegradation Pathways

Sunlight, particularly UV radiation, can break down complex organic molecules in the surface layers of the ocean. This process, known as photodegradation, can be a significant removal mechanism for marine natural products. nih.govvliz.be The rate and pathway of photodegradation depend on the chemical structure of the compound and environmental conditions.

Specific research on the photodegradation of this compound is currently unavailable. However, its structure, containing a quinone moiety and multiple unsaturated bonds, suggests potential susceptibility to photochemical reactions. Quinones are known to be photoreactive, and the terpenoid backbone could also undergo light-induced transformations. Studies on other marine pollutants show that photodegradation can lead to a variety of smaller, more oxidized products. mdpi.commdpi.comresearchgate.net Further research is required to determine the specific photodegradation products of this compound and their environmental significance.

Microbial Biotransformation

Marine microorganisms play a vital role in the biogeochemical cycling of organic matter, including the breakdown of complex natural products. asu.edu The process of microbial biotransformation can lead to the complete mineralization of a compound or its conversion into other metabolites.

There is a lack of specific studies on the microbial biotransformation of this compound. However, research on other recalcitrant organic compounds, including other types of quinones and pesticides, demonstrates the capacity of marine and soil microbes to degrade complex chemical structures under both aerobic and anaerobic conditions. researchgate.netnih.govfrontiersin.org Bacteria and fungi possess diverse enzymatic machinery capable of modifying and cleaving the carbon skeleton of terpenoids. rsc.org It is hypothesized that marine microbial communities associated with sponges or present in the water column and sediments could contribute to the degradation of this compound, though the specific pathways and rates remain to be elucidated.

Detection and Distribution in Natural Environments

This compound was first isolated from the Caribbean sponge Smenospongia aurea. Subsequent studies have reported its presence in other Caribbean sponges, including Verongula gigantea and other Smenospongia species. This indicates a relatively specific taxonomic distribution for this compound.

The detection and identification of this compound from sponge tissue typically involve extraction with organic solvents followed by chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC). Structural elucidation is then achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While methods for the quantification of other sesquiterpenes in various samples exist, often utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC, specific protocols for the routine detection and quantification of this compound in environmental samples like seawater or sediment are not well-established. researchgate.netnih.govresearchgate.netmdpi.com Detecting dissolved natural products in the vastness of the marine environment presents a significant analytical challenge due to rapid dilution and degradation. Consequently, most data on the distribution of this compound is limited to its presence within the source organisms.

Table 2: Sponge Species Known to Produce this compound

Sponge Species Geographic Location
Smenospongia aurea Caribbean Sea
Verongula gigantea Caribbean Sea
Smenospongia sp. Caribbean Sea

Ecological Significance of this compound Analogs

This compound and its structural analogs, primarily sesquiterpenoid hydroquinones, play crucial roles in the chemical ecology of marine environments. These compounds are secondary metabolites found predominantly in marine sponges and some algae, where they serve as key components of the organisms' defense and survival strategies. Their ecological significance is primarily demonstrated through their functions as chemical deterrents and their role in predator-prey dynamics.

A fascinating aspect of the ecological role of this compound analogs is their sequestration by predators. Certain species of nudibranchs (sea slugs) that feed on these sponges have the ability to accumulate the sponge's chemical defenses in their own tissues. hebmu.edu.cn This process, known as sequestration, allows the nudibranchs to utilize the sponge-derived compounds for their own protection against predators. hebmu.edu.cnnih.gov By incorporating these potent chemicals, the nudibranchs become unpalatable or toxic to their own predators, illustrating a direct transfer of chemical defense up the food chain. This relationship highlights the integral role of this compound analogs in structuring marine food webs. nih.gov

Beyond their role in defense against predation, some this compound analogs exhibit other significant ecological activities. For example, several sesquiterpene hydroquinones isolated from the brown alga Dictyopteris undulata have demonstrated potent algicidal properties. tandfonline.com These compounds were found to be effective against red tide microalgae such as Heterosigma akashiwo and Heterocapsa circularisquama. tandfonline.com This suggests that the algae may release these compounds to inhibit the growth of competing microorganisms, a phenomenon known as allelopathy. This function is crucial for managing inter-species competition and influencing the composition of microbial communities in their immediate vicinity.

The following table summarizes the ecological functions of selected this compound analogs and related compounds.

Compound Class/NameSource Organism(s)Ecological Function(s)
Sesquiterpenoid HydroquinonesMarine Sponges (e.g., Smenospongia sp.)Chemical defense against predators, anti-fouling, competition for space. hebmu.edu.cnnih.govresearchgate.net
This compound AnalogsSponge-feeding NudibranchsSequestration from sponges for their own chemical defense. hebmu.edu.cnnih.gov
Zonarenone, Zonarol, IsozonarolBrown Alga (Dictyopteris undulata)Algicidal activity against red tide microalgae (allelopathy). tandfonline.com

Future Directions and Emerging Research Avenues for Aureol

Exploration of Undiscovered Biosynthetic Capabilities

Meroterpenoids, including Aureol, arise from mixed biosynthetic origins involving both terpenoid and polyketide pathways, contributing to their structural diversity. researchgate.net While some aspects of meroterpenoid biosynthesis are understood, the full range of enzymatic transformations and regulatory mechanisms involved in this compound production remains an active area of research. Exploring undiscovered biosynthetic capabilities could involve identifying novel enzymes, understanding the genetic clusters responsible for this compound synthesis, and potentially manipulating these pathways for increased or modified production. Genomic studies have revealed that microbes, often sources of natural products like meroterpenoids, possess significant untapped biosynthetic potential encoded in biosynthetic gene clusters (BGCs). northwestern.edu Techniques combining metabolomics and genomics (metabologenomics) are being used to link novel chemical structures with their biosynthetic origins at a large scale. northwestern.edu

Advancements in Asymmetric Synthesis of this compound and its Enantiomers

The asymmetric synthesis of natural products with multiple chiral centers, such as this compound, is a significant challenge and a key area for future advancements. Several total syntheses of (+)-Aureol have been reported, often employing biosynthetically inspired key steps like 1,2-hydride and methyl shifts. researchgate.netnih.govfigshare.com Some synthetic routes have utilized commercially available starting materials like (+)-sclareolide. researchgate.netnih.govfigshare.com While racemic mixtures of this compound have also been synthesized, achieving high enantioselectivity in the synthesis of specific this compound enantiomers and analogs remains crucial for evaluating their individual biological activities, as different enantiomers can exhibit distinct pharmacological profiles. nih.gov Advancements in asymmetric catalysis and stereoselective transformations are expected to play a vital role in developing more efficient and selective routes to this compound and its enantiomers.

Table 1: Examples of this compound Synthesis Approaches

Synthesis TypeKey Starting MaterialOverall Yield (approx.)Key Steps MentionedReference
Total Synthesis (+)-Aureol(+)-sclareolide6%Biosynthetically inspired 1,2-hydride and methyl shifts, biomimetic cycloetherification researchgate.netnih.govfigshare.com
Bioinspired Synthesis (±)-AureolEpoxy-farnesol derivative14%Titanocene(III)-catalyzed radical cascade cyclization, 1,2-hydride and methyl shifts researchgate.net
Total Synthesis (±)-Aureol(±)-albicanol28%C–C bond-forming reaction, rearrangement involving 1,2-hydride and methyl shifts researchgate.net
Formal Synthesis (±)-AureolDrimane (B1240787) derivativeNot specifiedRearrangement of drimane skeleton to aureane skeleton nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate natural product research and drug discovery. jhidc.orglorentzcenter.nlresearchgate.netnih.gov These computational approaches can aid in various stages, including the identification of potential new natural products, analysis of high-throughput screening data, prediction of compound properties (toxicity, solubility, bioactivity), and computer-aided drug design. jhidc.orgnih.gov For this compound research, AI/ML could be integrated to:

Predict novel this compound-like structures with desired biological activities based on existing data.

Analyze complex biological data to identify protein targets and mechanisms of action.

Optimize synthetic routes and predict reaction outcomes.

Explore potential off-target effects and predict ADMET properties.

While AI/ML holds significant promise, challenges remain, such as the need for high-quality, standardized datasets for training models. helmholtz-hips.de

Design of this compound-Based Molecular Probes for Biological Systems

Molecular probes are essential tools for investigating biological processes and identifying molecular targets. Given this compound's potential biological activities, designing this compound-based molecular probes could provide valuable insights into its cellular mechanisms. ontosight.aiwgtn.ac.nzleibniz-fmp.de This could involve synthesizing modified this compound structures with attached fluorescent tags, affinity labels, or other reporter groups. Such probes could be used to visualize the localization of this compound within cells, identify proteins or other biomolecules that interact with this compound, and study the downstream effects of this compound binding. Research in chemical biology often involves developing such chemical tools and molecular probes to study and modulate cellular function. leibniz-fmp.dedurham.ac.uk

Development of Novel Synthetic Routes to Access Underexplored this compound Scaffolds

While existing synthetic routes to this compound and some analogs have been developed, there is a need for novel and more efficient strategies to access a wider range of this compound scaffolds and derivatives. researchgate.netresearchgate.netmdpi.commdpi.com This includes exploring diversification of the core benzofuranobenzopyran structure and introducing various substituents to modulate biological activity and improve pharmacokinetic properties. Scaffold hopping, a strategy involving replacing the central scaffold of a lead compound with a bioisosteric core, is a promising approach for discovering compounds with improved properties. unipa.it Developing unified strategies for the synthesis of families of marine meroterpenoids with aureane and avarane skeletons from common starting materials is also an active area of research. nih.govresearchgate.net

Interdisciplinary Research Collaborations for Comprehensive this compound Understanding

A comprehensive understanding of this compound, from its biosynthesis and synthesis to its biological activities and potential applications, necessitates interdisciplinary collaboration. Researchers from diverse fields such as chemistry, biology, pharmacology, bioinformatics, and medicine need to work together. northwestern.edudechema.deillinois.eduhuji.ac.il Collaborative efforts can facilitate the integration of different expertise and technologies, leading to more efficient discovery, characterization, and development of this compound and its derivatives. Interdisciplinary research is crucial for unlocking the full potential of natural products. northwestern.eduillinois.eduhuji.ac.il

Q & A

Basic Research Questions

Q. How can I design a robust experimental protocol for isolating and characterizing Aureol from natural sources?

  • Methodological Answer : Begin with a systematic review of extraction techniques (e.g., solvent-based or chromatographic methods) used for structurally similar diterpenes. Validate purity via HPLC-MS and NMR spectroscopy, ensuring calibration with reference standards . Include controls for solvent interference and biological matrix effects. Document reproducibility metrics (e.g., % yield variance across trials) to address potential biases .

Q. What are the key challenges in synthesizing this compound analogs, and how can computational tools mitigate these?

  • Methodological Answer : Use density functional theory (DFT) to predict reactive intermediates and stereochemical outcomes. Pair this with retrosynthetic analysis to identify viable pathways. For lab validation, employ kinetic studies to optimize reaction conditions (e.g., temperature, catalysts) and monitor side products via LC-MS . Reference frameworks like the PICOT model to align synthesis goals with measurable outcomes (e.g., enantiomeric excess ≥95%) .

Q. How do I resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by cell type, assay conditions (e.g., incubation time, dosage), and this compound source (natural vs. synthetic). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate high-discrepancy experiments under standardized protocols, reporting effect sizes with 95% confidence intervals .

Advanced Research Questions

Q. What strategies are effective for elucidating this compound’s mechanism of action in multi-target pharmacological studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map this compound-induced pathway alterations. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing in relevant disease models (e.g., cancer spheroids). Employ network pharmacology models to prioritize high-confidence interactions and discard off-target effects .

Q. How can I optimize this compound’s bioavailability without compromising its structural integrity?

  • Methodological Answer : Develop nanoformulations (e.g., liposomes or polymeric nanoparticles) using a quality-by-design (QbD) approach. Characterize encapsulation efficiency via dynamic light scattering (DLS) and in vitro release profiles. Validate stability under physiological conditions (pH 7.4, 37°C) using accelerated degradation studies .

Q. What ethical and reproducibility guidelines apply to in vivo studies of this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to justify sample sizes and blinded outcome assessments. Use species-specific metabolic profiling to extrapolate results to humans. Document raw data in FAIR-compliant repositories (e.g., Zenodo) to enable independent verification .

Methodological Frameworks and Tools

  • Data Analysis : Use R/Bioconductor for omics data or GraphPad Prism for dose-response curves. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Literature Synthesis : Leverage tools like Zotero for systematic reviews and VOSviewer for co-citation networks to identify underexplored this compound applications (e.g., neuroprotection) .
  • Experimental Design : Adopt factorial designs to test multiple variables (e.g., pH, temperature) efficiently, reducing resource waste .

Common Pitfalls to Avoid

  • Overlooking Isomerization : this compound’s stereochemical complexity necessitates chiral chromatography for accurate characterization .
  • Ignoring Batch Variability : Natural product extracts may vary by harvest season or geography; use authenticated vouchers and batch-tracking .
  • Inadequate Controls : Include vehicle-only and positive/negative controls in bioassays to distinguish this compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.